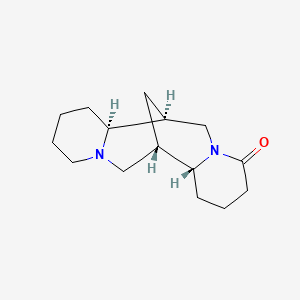

(+)-Lupanine

Description

Properties

IUPAC Name |

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIJIIVLEOETIQ-XDQVBPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023908 | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-90-3, 4356-43-8 | |

| Record name | (+)-Lupanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupanine d-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUPANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPANINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Historical Context and Early Techniques

The isolation of lupanine from lupin seeds dates to the 1930s, when researchers extracted alkaloids using ethanol followed by sequential treatments with water, sodium hydroxide, and chloroform. These methods prioritized simplicity but suffered from low yields (typically <5%) and excessive solvent consumption. For example, early protocols required 2000 mL of petroleum ether per 100 g of Lupinus albus seeds, resulting in poor scalability.

Alkaline Hydrolysis and Solvent Extraction

A landmark improvement emerged with alkaline hydrolysis, which liberates lupanine from its glycosidic bonds. In a representative protocol, raw Lupinus albus seeds are heated in water at 90–100°C for 20 hours, followed by basification to pH >13 using potassium hydroxide. Subsequent extraction with diethyl ether (600 mL/100 g seeds) yields crude lupanine with 97.1% purity and 1.1% enantiomeric excess (ee). This method reduced halogenated solvent use by 80% compared to earlier dichloromethane-based processes.

Table 1: Comparative Analysis of Lupanine Extraction Methods

Modern Synthetic and Semi-Synthetic Approaches

Chiral Resolution of rac-Lupanine

Enantiopure lupanine is critical for asymmetric synthesis. A patented resolution process uses tartaric acid to separate rac-lupanine into its D-(+)- and L-(-)- enantiomers. Dissolving 200 mg of rac-lupanine in ethanol and adding 0.78 equivalents of D-tartaric acid yields D-(+)-lupanine-tartrate crystals (29% yield, 99.0% ee). The mother liquor is basified with KOH and extracted with diethyl ether to recover L-(-)-lupanine (30% yield, 99.5% ee).

Green Chemistry Innovations

A 2022 study introduced molecularly imprinted polymers (MIPs) synthesized with itaconic acid to purify lupanine from lupin wastewater. After nanofiltration concentration, ethyl acetate extraction, and MIP chromatography, lupanine purity increased from 78% to 88% with 82% recovery. This approach reduces organic solvent use by 40% compared to silica gel chromatography.

Reduction to Sparteine: Optimizing Reaction Conditions

NaBH₄/I₂-Mediated Reduction

Enantiopure lupanine serves as a precursor to sparteine, a chiral ligand. The patent details a reduction using 1.5–2.5 equivalents of NaBH₄ and 1 equivalent of I₂ in diethyl ether. This protocol converts L-(-)-lupanine to L-(-)-sparteine in 85% yield, avoiding the explosive risks of LiAlH₄-based methods.

Table 2: Key Parameters for Lupanine-to-Sparteine Reduction

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| NaBH₄ equivalents | 1.5–2.5 | 85 | 98 |

| Solvent | Diethyl ether | 85 | 98 |

| Reaction time (hours) | 12 | 85 | 98 |

Environmental and Economic Considerations

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Lupanine’s reactivity stems from:

-

Tertiary amine group : Participates in acid-base reactions and hydrogen bonding .

-

Carbonyl group (C=O) : Susceptible to nucleophilic attack and reduction .

-

Rigid tetracyclic framework : Limits conformational flexibility, directing regioselective modifications .

Hydroxylation and Esterification

Lupanine undergoes hydroxylation and esterification at positions C-3, C-4, C-5, C-12, C-13, and C-15. Common derivatives include:

These substitutions are typically catalyzed by cytochrome P450 enzymes or acyltransferases in planta .

Oxidation

-

N-Oxidation : Lupanine forms N-oxide derivatives (e.g., thermopsine N-oxide) under oxidative conditions .

-

Carbonyl reduction : The C=O group in lupanine can be reduced to CH₂ using NaBH₄ or LiAlH₄, yielding dihydrolupanine .

Acid-Base Reactions

Lupanine’s tertiary amine (pKa ~9.5) protonates in acidic media to form lupaninium (C₁₅H₂₅N₂O⁺), which enhances solubility in polar solvents . This property is exploited in extraction protocols:

text**Example Protocol**: 1. Acidify lupin wastewater to pH 2–3 with HCl. 2. Extract lupaninium ions into ethyl acetate. 3. Basify to pH 10–11 to recover freebase lupanine[1].

Molecular Recognition in Purification

Lupanine selectively binds to molecularly imprinted polymers (MIPs) via hydrogen bonding and electrostatic interactions. Key findings:

| Parameter | Value | Reference |

|---|---|---|

| Binding capacity (MIP-1) | 82% recovery | |

| Purity enhancement | 78% → 88% | |

| Adsorption isotherm model | Freundlich (R²=0.932) |

MIP-1, synthesized with itaconic acid, shows higher affinity for lupanine than commercial resins like XAD-16 .

Degradation and Stability

-

Thermal degradation : Lupanine decomposes above 200°C, forming sparteine and other pyrolytic byproducts .

-

Photodegradation : UV exposure induces ring-opening reactions, reducing bioactivity .

Pharmacological Modifications

Lupanine derivatives are explored for drug synthesis:

Scientific Research Applications

Antidiabetic Properties

Mechanism of Action

Lupanine has been shown to improve glucose homeostasis by influencing ATP-sensitive potassium (K_ATP) channels and enhancing insulin secretion from pancreatic beta cells. In studies involving diabetic animal models, lupanine administration resulted in improved glucose tolerance without inducing hypoglycemia, indicating its potential as a therapeutic agent for diabetes management .

In Vivo Studies

- Glucose Tolerance Tests : In experiments with streptozotocin-induced diabetic rats, lupanine was administered at a dose of 20 mg/kg body weight. Results indicated a significant reduction in plasma glucose levels during oral glucose tolerance tests compared to untreated controls .

- Insulin Secretion : Lupanine was found to potentiate insulin release in response to elevated glucose concentrations (15 mmol/L), demonstrating a dose-dependent effect on insulin secretion .

Toxicological Assessments

While lupanine exhibits beneficial effects, it is essential to consider its safety profile. The lethal dose 50 (LD50) for lupanine has been reported at approximately 1464 mg/kg body weight in rats, suggesting that therapeutic doses used in studies (e.g., 20 mg/kg) are significantly lower than toxic levels . This safety margin supports further research into its clinical applications.

Combination Therapies

Recent studies have explored the effects of lupanine in combination with other compounds, such as gamma conglutin. A study demonstrated that the combination of 28 mg/kg body weight gamma conglutin and 20 mg/kg body weight lupanine significantly reduced glycemia and lipid levels in diabetic rats. This suggests that lupanine may enhance the efficacy of other antidiabetic agents through synergistic mechanisms .

Table 1: Effects of Lupanine on Glucose Levels

| Treatment Group | Pre-Treatment Glucose (mg/dL) | Post-Treatment Glucose (mg/dL) | Change (%) |

|---|---|---|---|

| Healthy Control | 112.6 ± 5.1 | 114.6 ± 7.4 | +1.78 |

| Diabetic Control | 564.6 ± 29.4 | 352.4 ± 54.7 | -37.52 |

| Diabetic + Lupanine | 564.6 ± 29.4 | 299.0 ± 50.9 | -46.94 |

| Diabetic + Metformin | 564.6 ± 29.4 | 227.0 ± 19.2 | -59.83 |

Table 2: Insulin Secretion Potentiation by Lupanine

| Glucose Concentration (mmol/L) | Insulin Release (% Control) |

|---|---|

| Basal (3 mmol/L) | +5% |

| Low (8 mmol/L) | +0% |

| High (15 mmol/L) | +40% |

Case Study 1: Lupanine's Role in Diabetes Management

A controlled study investigated the effects of lupanine on glucose metabolism in diabetic rats over a period of seven days. The results indicated a significant reduction in blood glucose levels and an improvement in overall metabolic health markers, supporting its potential role in diabetes management .

Case Study 2: Safety Profile Assessment

In a toxicological assessment involving various dosages of lupanine, researchers established that doses significantly lower than the LD50 did not result in adverse effects, reinforcing the compound's safety for potential therapeutic use .

Mechanism of Action

Lupanine exerts its effects primarily through its interaction with KATP channels and insulin gene expression. It inhibits KATP channels in pancreatic beta cells, leading to membrane depolarization and an increase in calcium action potentials, which in turn stimulates insulin secretion . This mechanism makes lupanine a potential therapeutic agent for managing type-2 diabetes mellitus .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences :

- Lupanine vs. Sparteine : Lupanine contains a ketone group, while sparteine lacks oxygen and has a tetracyclic structure. Sparteine is a recognized chiral selector and precursor to lupanine .

- Lupanine vs. Lupinine: Lupinine’s smaller monocyclic structure and hydroxyl group result in lower molecular weight and distinct solubility properties .

Pharmacological and Toxicological Profiles

Table 2: Pharmacological and Toxicological Comparison

Key Findings :

- In contrast, sparteine lacks documented glucose-modulating activity.

- CNS Effects : Lupanine and lupin extract exhibit weaker sedative effects compared to sparteine .

- Enantiomer Selectivity : Microbial resolution achieves >95% enantiomeric excess (ee) of L-(−)-lupanine, which is less toxic and more pharmaceutically relevant than D-(+)-lupanine .

Biological Activity

Lupanine is a quinolizidine alkaloid predominantly found in various species of the genus Lupinus, particularly in Lupinus albus and Lupinus angustifolius. This compound has garnered attention due to its diverse biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and hypotensive effects. This article provides an overview of the biological activity of lupanine, supported by relevant research findings, case studies, and data tables.

Antidiabetic Effects

Lupanine has been shown to improve glucose homeostasis and insulin secretion, making it a candidate for diabetes management. Research indicates that lupanine can potentiate glucose-stimulated insulin release by influencing ATP-sensitive potassium (KATP) channels in pancreatic beta cells.

Key Findings:

- In Vivo Studies : In a study involving diabetic rats induced by streptozotocin, administration of lupanine at a dose of 20 mg/kg significantly improved glycemic control. The area under the curve (AUC) for plasma glucose during an oral glucose tolerance test (OGTT) was notably reduced in lupanine-treated rats compared to untreated controls .

- Gene Expression : A combination treatment of lupanine and gamma conglutin resulted in enhanced expression of genes related to glucose metabolism, such as Pdk4, G6pc, and Irs2. These findings suggest that lupanine may help regulate metabolic pathways involved in diabetes .

Antimicrobial Properties

Lupanine exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. It has been reported to inhibit the growth of pathogens such as Aspergillus niger.

Research Insights:

- Antimicrobial Mechanism : The antimicrobial effects are attributed to the disruption of microbial cell membranes and interference with cellular processes. Studies have demonstrated that lupanine can effectively reduce microbial load in vitro .

Other Biological Activities

In addition to its antidiabetic and antimicrobial properties, lupanine has shown potential in other areas:

- Anti-inflammatory Effects : Lupanine has been associated with reduced inflammation markers in animal models, suggesting its potential utility in inflammatory conditions .

- Hypotensive Activity : Preliminary studies indicate that lupanine may exert a blood pressure-lowering effect, although further research is required to elucidate this mechanism .

Toxicological Profile

Despite its beneficial effects, lupanine's safety profile must be considered. The lethal dose 50 (LD50) for lupanine is reported to be approximately 1464 mg/kg when administered orally in rats. Notably, the doses used in therapeutic studies (e.g., 20 mg/kg) are significantly lower than this threshold, indicating a favorable safety margin for potential therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antidiabetic | Improved glycemic control | |

| Antimicrobial | Inhibition of pathogens | |

| Anti-inflammatory | Reduced inflammation | |

| Hypotensive | Blood pressure reduction |

Case Studies

- Combination Therapy : A study combining lupanine with gamma conglutin demonstrated significant reductions in glycemia and lipid levels in diabetic rats, highlighting the potential for synergistic effects when used with other compounds .

- Diabetes Management : In another study, lupanine's ability to enhance insulin secretion under hyperglycemic conditions was emphasized, suggesting its role as an insulin secretagogue specifically during high glucose levels .

Q & A

Q. (A)

- Species : Mice (20–22 g) show higher sensitivity to oral doses (LD50 = 175–700 mg/kg) than guinea pigs (400–500 g).

- Route : Intraperitoneal (i.p.) administration yields faster bioavailability than oral .

- Endpoint : Monitor CNS depression, respiratory rates, and mortality over 24–72 hours .

What are optimal storage and solubility conditions for Lupanine in vitro?

Q. (B)

- Solubility : Dissolve in warmed DMSO or methanol (sonication recommended).

- Storage : Stock solutions stable for 3–6 months at -20°C; lyophilized powder stable for 12 months at -80°C .

How can Lupanine’s stability in aqueous buffers be improved for functional assays?

Q. (A)

- Buffer : Use phosphate-buffered saline (PBS) at pH 7.4.

- Additives : Include 0.1% bovine serum albumin (BSA) to prevent nonspecific binding.

- Temperature : Limit exposure to >25°C to avoid degradation .

What analytical methods validate Lupanine’s structural integrity post-extraction?

Q. (A)

- NMR : Confirm stereochemistry via <sup>1</sup>H and <sup>13</sup>C spectra (e.g., δ 3.2 ppm for quinolizidine protons).

- Mass Spectrometry : ESI-MS (expected m/z: 248.36 [M+H]<sup>+</sup>).

- HPLC : Purity >95% using a C18 column (retention time ~12 min) .

How to assess Lupanine’s off-target effects in CNS research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.